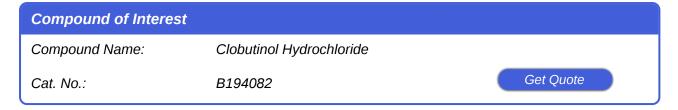


Clobutinol Hydrochloride: A Technical Guide for Researchers

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Clobutinol hydrochloride is a centrally acting antitussive agent that was previously utilized for the symptomatic treatment of cough. However, due to concerns regarding its cardiovascular safety profile, specifically its potential to prolong the QT interval and induce cardiac arrhythmias, it has been withdrawn from many markets. This technical guide provides a comprehensive overview of the physicochemical properties, mechanism of action, and key experimental findings related to clobutinol hydrochloride. Particular focus is placed on its interaction with the hERG potassium channel, a critical factor in its cardiotoxic effects. Detailed summaries of experimental methodologies are provided to aid researchers in understanding the evaluation of this compound.

Physicochemical Properties

Clobutinol hydrochloride is the hydrochloride salt of clobutinol. Its fundamental properties are summarized below.



Property	Value	Citation(s)
CAS Number	1215-83-4	[1][2][3]
Molecular Formula	C14H22CINO · HCI	[2]
Molecular Weight	292.24 g/mol	[3][4]
IUPAC Name	1-(4-chlorophenyl)-4- (dimethylamino)-2,3- dimethylbutan-2- ol;hydrochloride	[4]
Synonyms	Clobutinol HCl, Silomat	[4]

Mechanism of Action Antitussive Effects

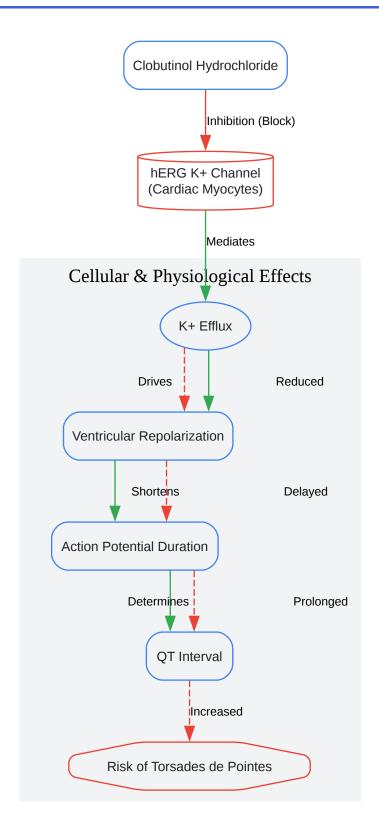
Clobutinol is a centrally acting cough suppressant.[5] Its primary mechanism is believed to be the inhibition of the cough reflex at the level of the medullary cough center. While it is classified as a non-opioid antitussive, the precise molecular targets for its cough-suppressing activity are not as well-defined as those for opioid-based medications.

Cardiovascular Effects: hERG Channel Inhibition

The primary safety concern associated with **clobutinol hydrochloride** is its ability to induce cardiac arrhythmias, specifically Torsades de Pointes, which is linked to the prolongation of the QT interval.[6] Research has demonstrated that clobutinol is a potent blocker of the human Ether-à-go-go-Related Gene (hERG) potassium channel. The hERG channel is crucial for the repolarization phase of the cardiac action potential, and its inhibition can delay this process, leading to a prolonged QT interval.

The inhibitory effect of clobutinol on the hERG channel has been quantified with a half-maximal inhibitory concentration (IC $_{50}$) of approximately 1.9 to 2.9 μ M. This inhibition is dose-dependent and displays voltage-dependence, suggesting an interaction with the activated state of the hERG channel.





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Signaling pathway of clobutinol-induced cardiotoxicity.



Experimental Protocols In Vitro hERG Inhibition Assay (Patch-Clamp Electrophysiology)

The inhibitory effect of clobutinol on the hERG potassium channel is typically assessed using the whole-cell patch-clamp technique on mammalian cell lines stably expressing the hERG channel (e.g., HEK293 or CHO cells).

Objective: To determine the concentration-dependent inhibition of the hERG current by clobutinol and calculate the IC50 value.

General Methodology:

- Cell Culture: hERG-expressing cells are cultured under standard conditions until they reach an appropriate confluency for electrophysiological recording.
- · Electrophysiological Recording:
 - Cells are transferred to a recording chamber on the stage of an inverted microscope and perfused with an extracellular solution.
 - A glass micropipette filled with an intracellular solution is used to form a high-resistance seal (gigaohm seal) with the cell membrane.
 - The cell membrane under the pipette tip is ruptured to achieve the whole-cell configuration, allowing for control of the membrane potential and recording of the transmembrane current.
- Voltage-Clamp Protocol: A specific voltage-clamp protocol is applied to elicit the hERG current. A typical protocol involves a depolarizing step to activate the channels, followed by a repolarizing step to measure the tail current, which is characteristic of hERG channels.
- Drug Application: After obtaining a stable baseline recording of the hERG current, clobutinol hydrochloride is applied to the cells at increasing concentrations.
- Data Analysis: The peak tail current amplitude is measured at each concentration of clobutinol. The percentage of current inhibition is calculated relative to the control (baseline)



current. The concentration-response data are then fitted to a Hill equation to determine the IC₅₀ value.



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Experimental workflow for hERG inhibition assay.

In Vivo Cardiovascular Assessment in Guinea Pigs

The effects of clobutinol on cardiovascular parameters in a whole-animal model have been investigated using anesthetized guinea pigs.

Objective: To evaluate the effects of clobutinol on heart rate, blood pressure, and the electrocardiogram (ECG), particularly the QT interval.

General Methodology:

- Animal Preparation: Guinea pigs are anesthetized, and catheters are inserted for drug administration (e.g., intravenous) and for monitoring blood pressure. ECG electrodes are placed to record the cardiac electrical activity.
- Baseline Measurements: After a stabilization period, baseline cardiovascular parameters, including heart rate, mean arterial pressure, and ECG intervals (PR, QRS, QT), are recorded.
- Drug Administration: Clobutinol hydrochloride is administered, typically intravenously, at various doses.[7]
- Data Acquisition and Analysis: Cardiovascular parameters are continuously monitored and recorded after the administration of each dose. The changes from baseline are calculated.
 The QT interval is often corrected for heart rate (QTc) using a species-appropriate formula.



Analytical Methodologies (HPLC)

High-performance liquid chromatography (HPLC) methods have been developed for the quantitative analysis of **clobutinol hydrochloride** in pharmaceutical formulations and biological fluids.[1][2][3]

Objective: To separate and quantify **clobutinol hydrochloride**.

General Chromatographic Conditions:

- Column: Reversed-phase columns (e.g., C8 or C18) are commonly used.
- Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile, methanol) is typically employed. The pH of the mobile phase is an important parameter for achieving good peak shape and retention.
- Detection: UV detection is generally used, with the wavelength set at an absorbance maximum for clobutinol.
- Quantification: Quantification is achieved by comparing the peak area or height of the analyte in a sample to that of a standard solution of known concentration.

Conclusion

Clobutinol hydrochloride is an antitussive agent with a significant risk of cardiotoxicity due to its potent inhibition of the hERG potassium channel. This technical guide has summarized its key physicochemical properties and delved into the mechanisms underlying both its therapeutic and adverse effects. The provided overviews of experimental protocols for assessing hERG channel inhibition and in vivo cardiovascular effects, along with analytical methodologies, offer a foundational understanding for researchers in the fields of pharmacology, toxicology, and drug development. Further investigation into the structure-activity relationships of hERG channel blockers can provide valuable insights for the design of safer medications.

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